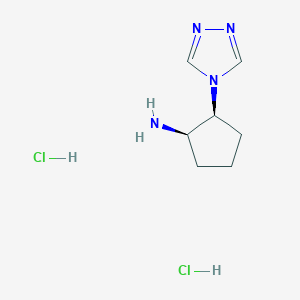

![molecular formula C12H13NO3S B2684222 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole CAS No. 338962-45-1](/img/structure/B2684222.png)

5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

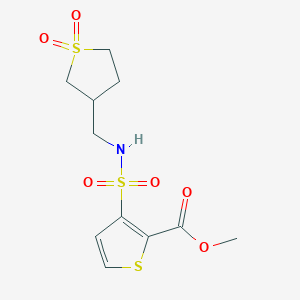

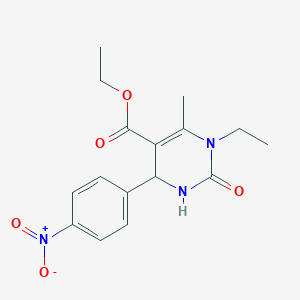

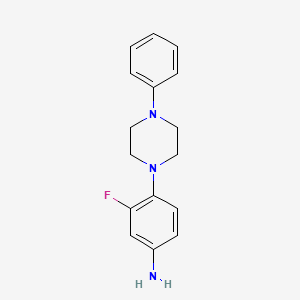

“5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole” is a chemical compound . It is related to a novel process for the preparation of amisulpride , which is an atypical antipsychotic used to treat psychosis in schizophrenia and episodes of mania in bipolar disorder .

Synthesis Analysis

The synthesis of “5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole” involves methylation of 4-amino-salicylic-acid with dimethyl sulphate and base, optionally in presence of TBAB to obtain 4-amino-2-methoxy methyl benzoate . The oxidation of 4-amino-2-methoxy-5-ethyl thio benzoic acid or 4-amino-2-methoxy-5- ethyl thio methyl benzoate with an oxidizing agent in the presence of sodium tungstate or ammonium molybdate gives 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid or 2- methoxy-4-amino-5-ethyl-sulfonyl methyl benzoate respectively .Aplicaciones Científicas De Investigación

Drug Metabolism and Bioconversion

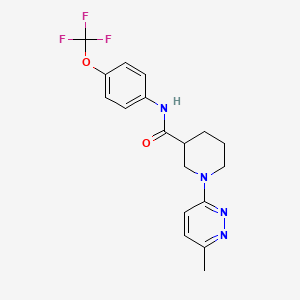

A study demonstrated the application of a microbial-based surrogate biocatalytic system using Actinoplanes missouriensis to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, LY451395. This approach facilitated the generation of significant quantities of metabolites for structural characterization, underscoring the utility of microbial systems in drug metabolism research (Zmijewski et al., 2006).

Antiprotozoal Activity

The synthesis and evaluation of 4,5-dihydroisoxazole derivatives, featuring a phenyl- or methyl-sulfonyl group, revealed their in vitro antiprotozoal and cytotoxic activities. This research highlights the potential of sulfonyl-substituted isoxazoles in developing new anti-infective agents (Dürüst et al., 2013).

Chemical Probing of Protein Side Chains

The reactivity of N-Ethyl-5-phenylisoxazolium 3' sulfonate (Woodward's reagent K) towards nucleophilic side chains of proteins was investigated, demonstrating its application as a spectrophotometric probe for identifying imidazole, lysine, cysteine, and tyrosine residues in proteins under specific conditions (Llamas et al., 1986).

Synthesis of Heterocyclic Compounds

Research into the synthesis of heterocyclic compounds, such as isoxazoles and tetrazoles, with potential biological activity, underscores the versatility of sulfonated isoxazoles in medicinal chemistry. These studies explore the structural basis for the biological activities of these compounds and their potential as therapeutic agents (Al-Hourani et al., 2015).

Antihyperglycemic Agents

The development of novel antihyperglycemic agents through the synthesis and evaluation of pyrazolone derivatives highlights the therapeutic potential of sulfonated compounds in treating metabolic disorders. These compounds showed significant reduction in plasma glucose levels in diabetic models, indicating their potential as new classes of antihyperglycemic agents (Kees et al., 1996).

Direcciones Futuras

Propiedades

IUPAC Name |

5-(ethylsulfonylmethyl)-3-phenyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-2-17(14,15)9-11-8-12(13-16-11)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTRPFPCLZINOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CC1=CC(=NO1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2684144.png)

![benzo[d][1,3]dioxol-5-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2684146.png)

![2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2684149.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2684150.png)

![2-(2-chloro-6-fluorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2684159.png)

![N-(4-chlorophenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea](/img/structure/B2684160.png)